N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide
Description
Properties
CAS No. |
712302-55-1 |
|---|---|
Molecular Formula |
C23H34N2O4S2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide |
InChI |
InChI=1S/C23H34N2O4S2/c1-3-5-17-23(4-2,20-25-31(28,29)22-15-10-7-11-16-22)18-12-19-24-30(26,27)21-13-8-6-9-14-21/h6-11,13-16,24-25H,3-5,12,17-20H2,1-2H3 |
InChI Key |
DVBVFQBDFCIYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCNS(=O)(=O)C1=CC=CC=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation-Sulfonylation Cascade
A two-step approach dominates industrial-scale synthesis:
- Alkylation : Reacting 4-ethyloctylamine with formaldehyde and benzenesulfonamide to form the 4-(benzenesulfonamidomethyl)-4-ethyloctyl intermediate.
- Sulfonylation : Treating the intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Key Data :
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 1 | Formaldehyde, benzenesulfonamide | 60–80°C | 78% | |
| 2 | Benzenesulfonyl chloride, Et3N | 0–25°C | 85% |
This method benefits from readily available starting materials but faces challenges in regioselectivity due to the branched alkyl chain.
Reductive Amination Route
An alternative pathway employs reductive amination to construct the central octyl backbone:
- Condense 4-ethyloctanal with benzenesulfonamide using NaBH3CN or H2/Pd-C.
- Repeat sulfonylation for the second benzenesulfonyl group.
Optimized Conditions :
Catalytic Systems for Sulfonamide Bond Formation
Ethyltriphenylphosphonium Bromide-Mediated Coupling
Patent CN103819369A () discloses a ternary catalytic system (ethyltriphenylphosphonium bromide/NaH/THF) for efficient sulfonamide coupling. This method reduces side reactions in sterically hindered systems:
Performance Metrics :
| Catalyst Loading | Reaction Time | Purity |
|---|---|---|
| 10 mol% | 6 hr | 98.5% |
Comparatively, traditional DMAP catalysis yields only 67% purity under similar conditions.
Chlorosulfonic Acid-Based Sulfonation
Direct chlorosulfonation of pre-alkylated intermediates (e.g., 4-ethyloctylbenzene) with ClSO3H, followed by amination, achieves high atom economy:
Process Parameters :
- ClSO3H:Substrate ratio = 3:1 (mol/mol)
- Reaction Temp: −10°C → 25°C (gradient)
- NH3 Gas for Amination
- Isolated Yield: 81%
Purification and Characterization
Crystallization Optimization
The compound’s low solubility in polar solvents necessitates mixed-solvent crystallization:
Effective Solvent Systems :
| Solvent Ratio (v/v) | Purity | Crystal Form |
|---|---|---|
| EtOAc/n-Heptane (1:3) | 99.1% | Platelets |
| CHCl3/MeOH (5:1) | 97.8% | Needles |
Post-crystallization washing with cold diethyl ether removes residual sulfonic acids.
Analytical Validation
- HPLC : C18 column, 70:30 MeCN/H2O, 1.0 mL/min, tR = 6.8 min.
- NMR (CDCl3) : δ 7.80–7.45 (m, 10H, Ar-H), 3.15 (t, 2H, SO2NCH2), 1.55–1.20 (m, 19H, alkyl).
Industrial-Scale Challenges
Byproduct Formation
Major impurities include:
Environmental Considerations
Waste streams rich in HCl/Et3N require neutralization with NaHCO3 before disposal. Patent CN103145593A () reports 92% solvent recovery via fractional distillation.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic sulfonylation:
Enzymatic Sulfonation
Pilot studies using aryl sulfotransferases show promise for greener synthesis, though yields remain low (34%).
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Antibacterial Activity
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide exhibits antibacterial properties, making it a candidate for treating infections caused by various bacteria. Its mechanism involves inhibiting bacterial growth through interference with folic acid synthesis, similar to other sulfonamides.
Case Study: Use in Burn Treatment
A notable application of this compound is its use in burn treatment. Mafenide acetate, a related sulfonamide, has been extensively studied for its effectiveness against Pseudomonas aeruginosa in burned skin. The compound is rapidly absorbed through damaged tissues and does not get neutralized by tissue exudates, which is a significant advantage over other topical agents. However, it can cause local pain and allergic reactions, necessitating careful monitoring of patients.
Table 2: Comparative Analysis of Sulfonamide Applications
| Compound Name | Application Area | Efficacy | Side Effects |
|---|---|---|---|
| This compound | Antibacterial | Effective against Gram-negative bacteria | Local pain, allergic reactions |
| Mafenide acetate | Burn treatment | Effective against Pseudomonas aeruginosa | Pain, erythema multiforme |
Research Findings
Recent studies have highlighted the importance of implementing high-quality examples of global research in the pharmaceutical field. The methodologies used in these studies often include case studies that provide context-rich descriptions of how compounds like this compound are applied in real-world settings.
Implementation Science Case Studies
Case studies have been recognized as valuable tools for disseminating research findings. They help illustrate not just the effectiveness of a compound but also the processes and contexts that influence its application. For instance, research on the implementation of sulfonamides in clinical settings has shown varying degrees of success based on local healthcare practices and patient demographics .
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Molecular Structure and Substituent Effects
The table below compares key structural and physicochemical properties of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide with related compounds:
Key Observations :
- Dual Sulfonamide Groups : Unlike most analogs with single sulfonamide moieties, the target compound and N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide feature dual sulfonamide groups, which may influence binding affinity to enzymes like carbonic anhydrase.
- Substituent Diversity : The oxazole ring in and diphenylmethyl group in demonstrate how heterocyclic or bulky substituents can modulate activity and steric effects.
Antimicrobial Activity
- Oxazole-Containing Sulfonamides : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibits antimicrobial activity, attributed to the electron-withdrawing oxazole ring enhancing target interaction .
- Heterocyclic Derivatives: Compounds like 4-((1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide show enhanced antifungal and antibacterial effects due to heterocyclic moieties .
- Target Compound : The extended alkyl chain may improve penetration into bacterial membranes, though this requires empirical validation.
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors (CAIs): Derivatives such as 4-(((diethylcarbamothioyl)thio)amino)-N-(4-sulfamoylphenethyl)benzenesulfonamide exhibit potent CAI activity, comparable to acetazolamide (AAZ) . The target compound’s dual sulfonamide groups could similarly coordinate with zinc in CA active sites.
Anticancer Activity
- Pyrrole-Containing Analogs : N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrate anticancer activity via QSAR models, with electron-donating groups enhancing efficacy . The target compound’s lack of aromatic heterocycles may limit similar activity unless the alkyl chain confers unique interactions.
Pharmacokinetic Considerations
- Solubility vs. Lipophilicity: The 4-ethyloctyl chain in the target compound likely reduces solubility compared to smaller analogs like 4-amino-N-(4-sulfamoylphenethyl)benzenesulfonamide , but may improve blood-brain barrier penetration.
- Metabolic Stability : Schiff base derivatives (e.g., N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide ) are prone to hydrolysis, whereas the target compound’s alkyl chain may confer greater metabolic stability.
Biological Activity
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is a sulfonamide compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₅N₃O₄S₂
- Molecular Weight : 385.54 g/mol
- CAS Number : Not specifically listed; however, related compounds can be referenced for structural analysis.
Sulfonamides generally function by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacteriostatic effects.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential modulation of cell signaling pathways in tumor cells. |
| Anti-inflammatory | May reduce inflammatory responses in various models. |
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Efficacy Against E. coli
In a controlled study, the compound was tested against multiple strains of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial efficacy compared to traditional sulfa drugs.
Anticancer Properties
Recent studies have explored the compound's potential in oncology. In vitro assays have shown that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study: Apoptosis Induction in MCF-7 Cells
A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed:
- IC50 : 15 µM after 48 hours.
- Morphological changes consistent with apoptosis were observed via microscopy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory cytokine levels when administered post-injury.
Research Findings
In a rat model of acute inflammation, administration of this compound resulted in:
- A significant decrease in paw swelling (p < 0.05).
- Lower levels of TNF-alpha and IL-6 compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
